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molecular formula C7H9F3O3 B1317320 Ethyl 5,5,5-trifluoro-4-oxopentanoate CAS No. 70961-05-6

Ethyl 5,5,5-trifluoro-4-oxopentanoate

Cat. No. B1317320
M. Wt: 198.14 g/mol
InChI Key: SYCYZTBFHCQFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193236B2

Procedure details

In a one-necked round-bottomed flask equipped with a distillation head and cooler, a mixture of 2-(2,2,2-trifluoro-acetyl)-succinic acid diethyl ester (54.6 g, 202 mmol) and boronic acid (12.5 g, 202 mmol) is heated to 170° C. Heating is continued for4 h, during which time ethanol is gradually distilled off as it is formed. After cooling to room temperature, the reaction mixture is poured onto ice and extracted twice with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4 and concentrated at reduced pressure to afford a brown oil. The crude product is purified by distillation (60° C., 10 mbar) to afford the title compound as a colorless liquid (17.3 g, 87.3 mmol, 43%). 1H NMR (400 MHz, CDCl3, 298 K): δ=4.15 (q, J=7.1 Hz, 2H), 3.02 (t, J=6.4 Hz, 2H), 2.70 (t, J=6.4 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H). MS (ES+): 199 (M(C7H9F3O3)+H)+.
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH:5]([C:12](=[O:17])[C:13]([F:16])([F:15])[F:14])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])C.B(O)O>C(O)C>[CH2:10]([O:9][C:7](=[O:8])[CH2:6][CH2:5][C:12](=[O:17])[C:13]([F:16])([F:15])[F:14])[CH3:11]

Inputs

Step One
Name
Quantity
54.6 g
Type
reactant
Smiles
C(C)OC(C(CC(=O)OCC)C(C(F)(F)F)=O)=O
Name
Quantity
12.5 g
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a one-necked round-bottomed flask equipped with a distillation head and cooler
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
is gradually distilled off as it
CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
DISTILLATION
Type
DISTILLATION
Details
The crude product is purified by distillation (60° C., 10 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC(C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 87.3 mmol
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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